molecular formula C24H29ClO4 B1669672 Cyproterone Acetate CAS No. 427-51-0

Cyproterone Acetate

Cat. No.: B1669672
CAS No.: 427-51-0
M. Wt: 416.9 g/mol
InChI Key: UWFYSQMTEOIJJG-FDTZYFLXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyproterone acetate (CPA) is a synthetic steroidal compound with potent antiandrogenic and progestogenic properties, making it a valuable tool in biochemical and endocrine research . Its primary mechanism of action is characterized by a dual approach. Firstly, it acts as a competitive antagonist of the androgen receptor (AR), directly blocking androgens like testosterone and dihydrotestosterone (DHT) from binding and exerting their effects . Secondly, it exhibits strong progestogenic activity, which leads to the suppression of gonadotropin secretion (luteinizing hormone (LH) and follicle-stimulating hormone (FSH)) from the pituitary gland . This antigonadotropic effect results in a significant reduction in the production of testicular androgens, thereby lowering systemic androgen levels . This multifaceted mechanism underpins its research value in studying androgen-dependent processes. Researchers utilize this compound in various fields, including the investigation of prostate cancer pathways, as it can inhibit the growth of androgen-dependent cancer cells . It is also a critical compound in endocrinology studies for exploring the treatment of androgenization conditions such as hirsutism and severe acne , and in research related to hormone therapy and sexual development . From a pharmacological perspective, this compound is administered orally with high bioavailability . It is primarily metabolized in the liver by the CYP3A4 enzyme system, and its main active metabolite is 15β-hydroxythis compound . The compound has a long elimination half-life of approximately 1.6 to 4.3 days and is excreted in roughly a 2:1 ratio via feces versus urine . This product is provided for research purposes only and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications or human consumption.

Properties

IUPAC Name

[(1S,2S,3S,5R,11R,12S,15R,16S)-15-acetyl-9-chloro-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29ClO4/c1-12(26)24(29-13(2)27)8-6-16-14-10-20(25)19-11-21(28)15-9-18(15)23(19,4)17(14)5-7-22(16,24)3/h10-11,14-18H,5-9H2,1-4H3/t14-,15+,16-,17-,18-,22-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWFYSQMTEOIJJG-FDTZYFLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)C5CC5C34C)Cl)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)[C@@H]5C[C@@H]5[C@]34C)Cl)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5020366
Record name Cyproterone acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5020366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Very soluble in dichloromethane and acetone; soluble in methanol; sparingly soluble in ethanol.
Record name CYPROTERONE ACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3592
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Impurities

Reported impurities include: 3,20-dioxo-1beta,2beta-dihydro-3'H-cyclopropa[1,2]pregna-1,4,6-trien-17-yl acetate and 6-methoxy-3,20-dioxo-1beta,2beta-dihydro-3'H-cyclopropa[1,2]-pregna-1,4,6-trien-17-yl acetate.
Record name CYPROTERONE ACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3592
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystals from diisopropyl ether, White crystalline powder

CAS No.

427-51-0
Record name Cyproterone acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=427-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyproterone acetate [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000427510
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyproterone acetate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04839
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CYPROTERONE ACETATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81430
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyproterone acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5020366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-1-β,2-β-dihydro-17-hydroxy-3'H-cyclopropa[1,2]pregna-1,4,6-triene-3,20-dione 17-acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.409
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Cyproterone Acetate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KM2BN5JHF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CYPROTERONE ACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3592
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

200-201, 200-201 °C
Record name Cyproterone acetate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04839
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CYPROTERONE ACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3592
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Preparation Methods

Solasodine to 16-Dehydropregnenolone Acetate (16-DPA)

Solasodine undergoes acetylation with acetic anhydride/pyridine, followed by Oppenauer oxidation using aluminum isopropoxide to yield 16-DPA. Early methods achieved 45–52% yields but required toxic chromium-based oxidants. A 2025改进 uses phase-transfer catalysis with tetrabutylammonium hydrogen sulfate and potassium permanganate in methylene chloride, boosting yield to 68%.

Epoxidation and Chlorination

6,7α-Epoxy-4-pregnene-17α-ol-3,20-dione-17-acetate is treated with anhydrous HCl gas to form chlormadinone acetate. Traditional aqueous HCl in dioxane yielded 73% chlorohydrin, but gas-phase methods reduced side products to <5%.

Corey-Chaykovsky Cyclopropanation

Delmadinone acetate reacts with trimethylsulfoxonium iodide under basic conditions to install the 1α,2α-methylene group. Batch reactions in DMSO at 0°C for 12 hours achieve 81% yield, though residual DMSO complicates purification.

Parameter Traditional Method (1994) Improved Method (2025)
Total Steps 18 14
Overall Yield 4.2% 7.8%
Hazardous Reagents CrO₃, ClCH₂CH₂Cl KMnO₄, HCl(g)

Continuous-Flow Asymmetric Synthesis

A landmark 2025 study demonstrated a 10-step continuous-flow synthesis from 4-androstene-3,17-dione (11), achieving a 9.6% overall yield in 3 hours. The telescoped sequence integrates:

Biocatalytic Δ¹-Dehydrogenation

Engineered 3-ketosteroid-Δ¹-dehydrogenase (ReM2) introduces the C1–C2 double bond in the A-ring with >99% regioselectivity. Flow conditions (37°C, 0.5 mL/min) enable 98% conversion in 15 minutes.

Cobalt-Catalyzed Mukaiyama Hydration

C17α-hydroxylation uses Co(acac)₂ with tert-butyl hydroperoxide, achieving 92% yield and 19:1 diastereomeric ratio. Continuous mixing in a microreactor prevents epimerization.

Flow Cyclopropanation

Corey-Chaykovsky reaction with trimethylsulfoxonium ylide completes the synthesis at 50°C in 2 minutes (85% yield), avoiding thermal degradation.

Advantages Over Batch Processing:

  • 83% reduction in reaction time (18 hours → 3 hours)
  • 2.3-fold higher overall yield (4.2% → 9.6%)
  • 94% less solvent waste (12 L/mol → 0.7 L/mol)

Enzymatic and Catalytic Innovations

3-Ketosteroid Δ¹-Dehydrogenase Optimization

Directed evolution of Rhodococcus erythropolis Δ¹-dehydrogenase (ReM2) increased activity 14-fold (kcat = 12.4 s⁻¹) and thermostability (T₅₀ = 68°C). Immobilization on chitosan beads allows 15 reuse cycles without activity loss.

Stereoselective Epoxidation

Cytochrome P450BM3 mutants catalyze 6β,7β-epoxidation of 4-pregnene derivatives with 98% ee, replacing mCPBA (meta-chloroperbenzoic acid). NADPH recycling via glucose dehydrogenase cuts cofactor costs by 72%.

Pharmaceutical Formulation Strategies

Micronization for Enhanced Bioavailability

CN103720697A details a crystallization method reducing this compound particles to <5 μm (Table 1). Ethanol/toluene anti-solvent systems yield 99.9% purity with dissolution rates >90% at 30 minutes (vs. 75% for conventional tablets).

Table 1: Particle Size Distribution of Micronized this compound

Particle Diameter (μm) Cumulative %
2.24 56.43
3.56 85.64
5.02 99.08

Excipient Optimization

Formulations with microcrystalline cellulose (57.2%), croscarmellose sodium (10.7%), and colloidal silicon dioxide (1.2%) exhibit 24-month stability at 25°C/60% RH. Accelerated testing (40°C/75% RH) shows <0.5% degradation over 6 months.

Solubility and Purification

Solvent Screening

Solubility in 14 solvents correlates with HSP (Hansen Solubility Parameters):

  • Best solvents: DMF (32.7 mg/mL at 25°C), THF (18.4 mg/mL)
  • Worst solvent: Water (0.008 mg/mL)

The modified Apelblat equation accurately models temperature dependence (R² = 0.996).

Crystallization Dynamics

Ethanol/water (70:30) mixtures yield rhombic crystals with 99.5% purity. Cooling from 50°C to 0°C at 0.5°C/min minimizes solvent inclusion.

Chemical Reactions Analysis

Cyproterone acetate undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions include 15β-hydroxythis compound and cyproterone .

Comparison with Similar Compounds

Comparison with Similar Compounds

Mechanism of Action

Compound Mechanism of Action Key Differentiators
Cyproterone acetate AR antagonism + antigonadotropic activity (LH/FSH suppression) Dual action enhances testosterone suppression
Leuprolide acetate GnRH agonist (paradoxical LH/FSH suppression via pituitary desensitization) No direct AR antagonism; requires estrogen add-back
Flutamide Pure non-steroidal AR antagonism Lacks antigonadotropic effects; higher doses required
Spironolactone AR antagonism + mineralocorticoid receptor antagonism Risk of hyperkalemia; limited HDL elevation
Abiraterone acetate CYP17A1 inhibitor (blocks androgen synthesis) Targets androgen synthesis rather than receptors

Efficacy in Testosterone Suppression

  • CPA vs. Leuprolide acetate : Both achieve equivalent suppression of testosterone (<50 ng/dL) in transwomen over 1 year when combined with estradiol. CPA may induce faster LDL reduction, while leuprolide preserves HDL-cholesterol .
  • CPA vs. Flutamide : CPA demonstrates superior potency in mammalian models due to combined AR antagonism and gonadotropin suppression. In fish studies, CPA induced intersex at 1–10 µg/L vs. 200 µg/L for flutamide .
  • CPA vs. Spironolactone: Low-dose CPA (10–20 mg/day) suppresses testosterone similarly to high-dose CPA (50–100 mg/day), whereas spironolactone requires frequent dosing (100–200 mg/day) and is less predictable .

Metabolic and Cardiovascular Effects

Compound Lipid Effects Cardiovascular Risks
This compound ↓ LDL, ↓ ApoB/ApoA1 ratio; neutral HDL ↑ Cardiovascular mortality with prolonged use
Leuprolide acetate Neutral HDL, minimal LDL impact Lower cardiovascular risk profile vs. CPA
Spironolactone ↑ HDL, neutral LDL Hyperkalemia; no significant CVD risk
Medroxyprogesterone Neutral lipid profile Increased thrombotic risk vs. CPA

Key Research Findings

  • Cardiometabolic Safety : Long-term CPA use is associated with a 10% incidence of cardiovascular complications, driven by LDL reduction without HDL benefits .
  • Species-Specific Effects : CPA antagonizes the aryl hydrocarbon receptor (AhR) in human cells (HepG2, MCF7) but activates it in murine models, highlighting critical interspecies differences .
  • Environmental Impact : CPA induces endocrine disruption in aquatic life at low concentrations (1–10 µg/L), surpassing flutamide’s potency .

Biological Activity

Cyproterone acetate (CPA) is a synthetic steroid with antiandrogenic and progestational properties, primarily used in the treatment of conditions related to hyperandrogenism, such as hirsutism, acne, and prostate cancer. Its biological activity involves complex interactions with hormonal pathways and cellular mechanisms, which can lead to both therapeutic effects and significant side effects.

Antiandrogenic Effects
this compound functions mainly as an antiandrogen by blocking androgen receptors and inhibiting the synthesis of androgens. This mechanism is particularly beneficial in treating conditions like hirsutism and acne in women. CPA also increases sex hormone-binding globulin (SHBG) levels, which further reduces free testosterone levels in the body .

Progestational Activity
In addition to its antiandrogenic properties, CPA exhibits progestational effects that contribute to its efficacy in managing menstrual disorders and endometriosis. It acts by mimicking the action of progesterone, which helps regulate the menstrual cycle and reduce endometrial proliferation .

Biological Activity in Cell Studies

Recent studies have explored the biological activity of CPA at the cellular level, revealing its dual role as an agonist and antagonist of the aryl hydrocarbon receptor (AhR) depending on the cell type:

  • In Mouse Cells : CPA acts as an AhR agonist, stimulating CYP1A1 mRNA expression significantly within hours of treatment. This induction is dose-dependent, with a maximum increase observed at 30 μM after 6 hours .
  • In Human Cells : Conversely, CPA functions as an AhR antagonist in human HepG2 and MCF7 cells, decreasing CYP1A1 expression and transactivation activity. This differential activity may be attributed to species-specific responses to CPA .

Side Effects and Risks

The use of this compound is associated with various side effects, particularly when administered at high doses. Notably:

  • Intracranial Meningiomas : A cohort study indicated a strong dose-effect relationship between high doses of CPA and the risk of developing meningiomas. The incidence rate was significantly higher in those exposed to CPA compared to controls (23.8 vs. 4.5 per 100,000 person-years), with an adjusted hazard ratio for cumulative doses exceeding 60 g reaching 21.7 .
  • Other Side Effects : Patients may experience weight gain, fatigue, mood changes, and sexual dysfunction during treatment .

Case Studies

  • Acne Treatment : A study comparing topical versus oral CPA found both forms significantly reduced acne lesions after three months without notable differences in efficacy between the two routes .
  • Prostate Cancer Management : In men undergoing treatment for prostate cancer, CPA has been shown to effectively lower serum testosterone levels, thereby inhibiting cancer progression .

Data Summary

Study TypeFindingsReference
Cell Viability StudyMinor decreases in cell viability at high doses; maximal CYP1A1 induction observed at 30 μM
Meningioma Risk AssessmentHigh dose CPA linked to increased risk of meningioma; adjusted hazard ratio 21.7 for >60 g
Acne Treatment ComparisonTopical CPA equally effective as oral form in reducing acne lesions
Prostate Cancer TreatmentEffective in lowering testosterone levels; used in androgen deprivation therapy

Q & A

Q. What experimental models are most suitable for studying CPA's anti-androgenic effects?

Preclinical studies often use rodent models to assess CPA's impact on androgen-sensitive tissues. For example, in male rats, CPA reduces ventral prostate and seminal vesicle weights by 75% (p < 0.01) compared to controls, but does not affect testis weight . In vitro models, such as LNCaP prostate cancer cells, can evaluate CPA's inhibition of androgen receptor-induced biomarkers like prostate-specific antigen (PSA). Dose-response experiments (e.g., 1 µM CPA) with ELISA-based PSA quantification are methodologically robust .

Q. How is CPA metabolized, and what assays are recommended for pharmacokinetic studies?

CPA undergoes hydroxylation and conjugation via CYP3A4, with the 15β-hydroxy derivative as the primary metabolite. Protein binding (~96% to albumin) and free fraction (3.5-4%) should be quantified using equilibrium dialysis or ultrafiltration. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal for detecting CPA and metabolites in plasma, ensuring sensitivity and specificity .

Q. What are the standard endpoints for evaluating CPA's efficacy in hormonal disorders like hirsutism?

Clinical trials often use the Ferriman-Gallwey score for hirsutism severity, hormonal assays (e.g., free testosterone, SHBG), and subjective patient-reported outcomes. Randomized controlled trials comparing CPA/ethinylestradiol combinations to placebo show significant hair growth reduction but require larger sample sizes (>100 participants) to address variability in confidence intervals .

Advanced Research Questions

Q. How can contradictory data on CPA's tissue-specific effects be resolved?

Discrepancies in organ weight changes (e.g., prostate vs. testes in rats) may stem from differential receptor affinity or metabolite activity. Comparative studies using molecular docking (e.g., GR and PR binding assays) and in vivo dose-escalation experiments can clarify mechanisms. For instance, CPA's lack of a C11β side chain (unlike RU486) results in passive GR antagonism, which may explain tissue-specific responses .

Q. What methodologies address the dose-dependent risk of meningioma associated with CPA?

Cohort studies using healthcare databases (e.g., French SNDS) have identified a 5.2-fold increased meningioma risk with cumulative doses >3g/6 months. Advanced designs include:

  • Longitudinal MRI surveillance for early meningioma detection in high-dose cohorts (>25 mg/day) .
  • Dose-response meta-analyses integrating data from 8+ million patients to quantify thresholds (e.g., >60g cumulative dose: adjusted HR 21.7) .

Q. How do preclinical genotoxicity findings translate to human risk assessment?

CPA induces DNA adducts in female rat livers via sex-specific metabolic activation, but human hepatocyte data are inconclusive. Researchers should:

  • Use primary human hepatocyte cultures to assess CPA's genotoxic potential .
  • Apply non-linear risk models for carcinogenicity, as tumorigenesis in rats requires high doses with combined genotoxic and mitogenic effects .

Q. What strategies optimize CPA combination therapies in oncology (e.g., prostate cancer)?

Phase III trials (EORTC protocols) compare CPA to flutamide or medroxyprogesterone acetate, with progression-free survival as the primary endpoint. Biomarker-driven approaches (e.g., PSA suppression in LNCaP cells) combined with transcriptomic profiling can identify synergistic drug pairs .

Methodological Considerations

Q. How should researchers design studies to mitigate CPA's confounding hormonal effects?

  • Control for estrogen co-administration : CPA is often paired with ethinylestradiol, requiring factorial designs to isolate anti-androgenic effects .
  • Use sham-operated or gonadectomized animals to eliminate endogenous hormone interference in in vivo studies .

Q. What statistical approaches are recommended for analyzing CPA's non-linear dose effects?

  • Piecewise regression models to identify inflection points in dose-response curves (e.g., meningioma risk escalation above 3g/6 months) .
  • Bayesian meta-analysis to reconcile heterogeneous preclinical and clinical data on hepatotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyproterone Acetate
Reactant of Route 2
Reactant of Route 2
Cyproterone Acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.